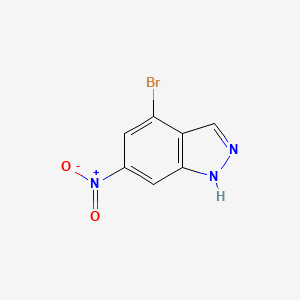

![molecular formula C12H15N3O2 B1291862 1H-benzo[D]imidazol-5-ilcarbamato de terc-butilo CAS No. 885270-97-3](/img/structure/B1291862.png)

1H-benzo[D]imidazol-5-ilcarbamato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

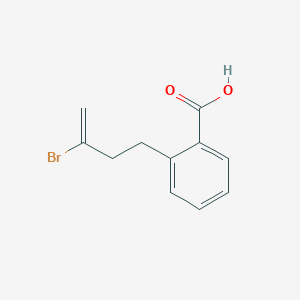

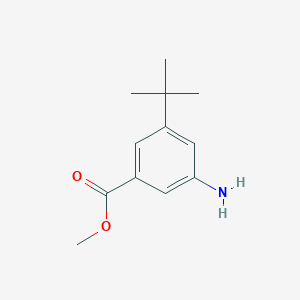

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Biológicamente Activas

1H-benzo[D]imidazol-5-ilcarbamato de terc-butilo: es fundamental en la síntesis de una amplia gama de moléculas biológicamente activas. Estas incluyen compuestos con potenciales propiedades anticancerígenas, antienvejecimiento, anticoagulantes, antiinflamatorias, antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y antivirales . La versatilidad de los derivados de imidazol los convierte en una piedra angular en la química medicinal para el desarrollo de nuevos agentes terapéuticos.

Aplicaciones de la Química Verde

El compuesto juega un papel significativo en las iniciativas de química verde. Se utiliza en el desarrollo de métodos ecológicos en la síntesis orgánica química. Esto incluye el uso de derivados de imidazol como líquidos iónicos y carbenos N-heterocíclicos (NHC), que son valiosos por su baja toxicidad y su impacto ambiental mínimo .

Catálisis Organometálica

En la química organometálica, los derivados de This compound sirven como ligandos para los catalizadores de metales de transición. Estos catalizadores se utilizan en diversas transformaciones sintéticas, incluida la síntesis de otros compuestos orgánicos complejos .

Química Agrícola

Los derivados de imidazol, incluido el This compound, se utilizan como reguladores selectivos del crecimiento de las plantas, fungicidas y herbicidas. Su papel en la química agrícola es crucial para mejorar el rendimiento de los cultivos y proteger las plantas de las enfermedades .

Síntesis de Heterociclos

El compuesto es un precursor clave en la síntesis de imidazoles sustituidos, que son heterociclos importantes en los productos farmacéuticos y agroquímicos. Diversas metodologías sintéticas, como la condensación, la ciclación de anillos y la conversión por oxidación, utilizan este compuesto para crear diversas estructuras heterocíclicas .

Potencial Antimicrobiano

Derivados específicos de This compound han mostrado un prometedor potencial antimicrobiano. Estos compuestos se están estudiando por su eficacia contra varios patógenos bacterianos y fúngicos .

Actividad Antitumoral

La investigación ha indicado que ciertos derivados de This compound exhiben actividad antitumoral. Los estudios sobre líneas celulares como HCC1937 han demostrado que estos compuestos pueden tener un impacto significativo en la viabilidad de las células cancerosas .

Mecanismo De Acción

Target of Action

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Propiedades

IUPAC Name |

tert-butyl N-(3H-benzimidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAABBZOJRHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628491 |

Source

|

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-97-3 |

Source

|

| Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.